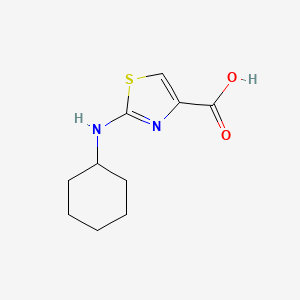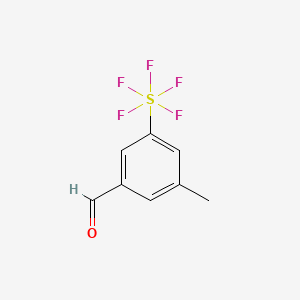
5-(Furan-2-yl)nicotinonitril
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
“5-(Furan-2-yl)nicotinonitril” wurde auf sein Potenzial als Korrosionsschutzmittel untersucht, insbesondere für Kohlenstoffstahl in sauren Lösungen . Die Fähigkeit der Verbindung, eine schützende adsorbierte Schicht auf der Metalloberfläche zu bilden, ist entscheidend, da sie die Korrosionsgeschwindigkeit deutlich reduzieren kann. Diese Anwendung ist besonders relevant in industriellen Systemen, in denen Kohlenstoffstahl häufig eingesetzt wird, wie z. B. in Pipelines und Kesseln.
Antiproliferative Aktivität
Diese Verbindung hat sich im Bereich der Krebsforschung aufgrund ihrer antiproliferativen Aktivität als vielversprechend erwiesen . Sie kann möglicherweise das Wachstum von Krebszellen hemmen, was sie zu einem Kandidaten für weitere Studien bei der Entwicklung von Antikrebstherapien macht.
Antibakterielle Eigenschaften
Die antibakteriellen Eigenschaften von “this compound” machen es zu einer wertvollen Substanz für die medizinische Forschung . Seine Fähigkeit, gegen das Wachstum von Bakterien zu wirken, deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Behandlungen oder Beschichtungen hin, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist.
Antioxidatives Potenzial
Die Forschung über die antioxidative Aktivität von Nicotinonitril-Derivaten, die einen Furan-Rest tragen, wie z. B. “this compound”, zeigt, dass diese Verbindungen oxidativen Stress effektiv bekämpfen können . Diese Eigenschaft ist vorteilhaft für die Entwicklung von Behandlungen für Krankheiten, die durch oxidativen Schaden verursacht werden, wie z. B. neurodegenerative Erkrankungen.
Synthese von heterocyclischen Verbindungen
“this compound” dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen . Diese Verbindungen haben eine Vielzahl von Anwendungen, darunter Pharmazeutika, Agrochemikalien und Farbstoffe.
Entwicklung umweltfreundlicher Materialien
Aufgrund seiner ungiftigen und umweltfreundlichen Natur wird “this compound” für die Entwicklung umweltverträglicher Materialien untersucht . Dazu gehört auch die Verwendung als Korrosionsschutzmittel, das nicht nur Metalle schützt, sondern auch die Umweltverschmutzung reduziert.
Biochemische Analyse
Biochemical Properties
5-(Furan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown potential as a hypoglycemic agent by interacting with enzymes involved in glucose metabolism . Additionally, 5-(Furan-2-yl)nicotinonitrile has demonstrated antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinonitrile on cellular processes are diverse and multifaceted. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, 5-(Furan-2-yl)nicotinonitrile has been found to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience against oxidative damage . These cellular effects underscore the compound’s potential in therapeutic applications and its ability to modulate key cellular functions.
Molecular Mechanism
The molecular mechanism of action of 5-(Furan-2-yl)nicotinonitrile involves several key interactions at the molecular level. This compound has been shown to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in glucose metabolism, thereby exerting its hypoglycemic effects . Additionally, 5-(Furan-2-yl)nicotinonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinonitrile have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5-(Furan-2-yl)nicotinonitrile has been found to enhance cellular antioxidant defenses and reduce oxidative stress
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinonitrile have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that the compound exhibits hypoglycemic activity at specific dosages, with higher doses leading to more pronounced effects . At excessively high doses, 5-(Furan-2-yl)nicotinonitrile may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications . These dosage-dependent effects provide valuable insights into the compound’s safety and efficacy in vivo.
Metabolic Pathways
5-(Furan-2-yl)nicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence glucose metabolism by interacting with key enzymes involved in glycolysis and gluconeogenesis . Additionally, 5-(Furan-2-yl)nicotinonitrile has been found to modulate the levels of certain metabolites, thereby affecting overall metabolic homeostasis . These interactions highlight the compound’s role in regulating metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinonitrile within cells and tissues are critical for understanding its biochemical activity. Studies have shown that the compound is efficiently transported across cell membranes and distributed within various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its cellular uptake and localization . These findings provide insights into the compound’s bioavailability and its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinonitrile plays a crucial role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of 5-(Furan-2-yl)nicotinonitrile provides valuable insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVVCSQDWQZPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745030 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857283-85-3 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1455957.png)
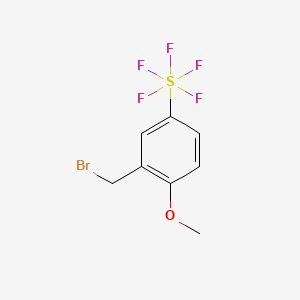
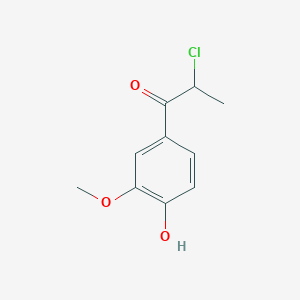
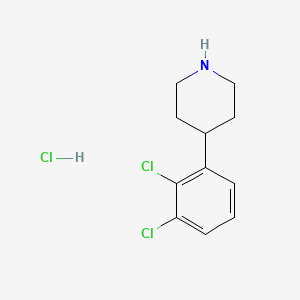
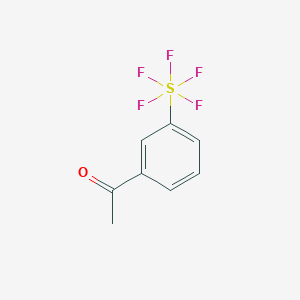
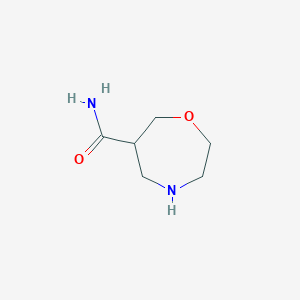
![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)
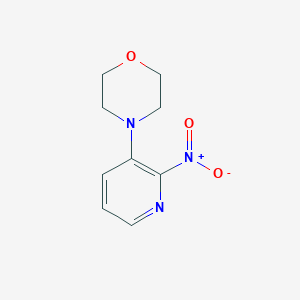
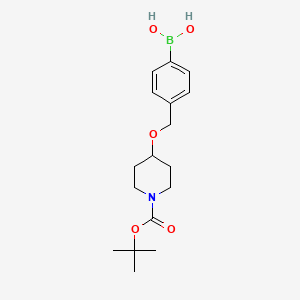
![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)

